molecular formula C7H5ClO5S B2683450 4-(Chlorosulfonyl)-2-hydroxybenzoic acid CAS No. 98273-15-5

4-(Chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B2683450
CAS No.: 98273-15-5
M. Wt: 236.62
InChI Key: JVXZKJYMVWASCR-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group attached to a hydroxybenzoic acid structure. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorosulfonation of 2-hydroxybenzoic acid (salicylic acid). The reaction is carried out by treating salicylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C7H6O3+ClSO3HC7H5ClO4S+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_5\text{ClO}_4\text{S} + \text{H}_2\text{O} C7​H6​O3​+ClSO3​H→C7​H5​ClO4​S+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where salicylic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then subjected to purification processes to isolate the desired product.

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form 2-hydroxybenzoic acid and sulfuric acid.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonic acids or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous bases.

    Reduction: Reducing agents like tin(II) chloride.

Major Products:

    Substitution Products: Amides or esters depending on the nucleophile used.

    Hydrolysis Products: 2-hydroxybenzoic acid and sulfuric acid.

    Reduction Products: Sulfonic acids or related derivatives.

Scientific Research Applications

4-(Chlorosulfonyl)-2-hydroxybenzoic acid is used extensively in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

  • 4-(Chlorosulfonyl)benzoic acid
  • 3-(Chlorosulfonyl)benzoic acid
  • 4-(Fluorosulfonyl)benzoic acid

Uniqueness: 4-(Chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of both a hydroxy group and a chlorosulfonyl group on the benzene ring. This dual functionality allows for a broader range of chemical reactions compared to similar compounds that lack one of these functional groups.

By understanding the properties and applications of this compound, researchers can leverage its reactivity for various scientific and industrial purposes.

Properties

IUPAC Name

4-chlorosulfonyl-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZKJYMVWASCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-15-5
Record name 4-(chlorosulfonyl)-2-hydroxybenzoic acid
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